

# Thermochemical Profile of 1-Fluorooctane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Fluorooctane

Cat. No.: B1361355

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This technical guide provides a comprehensive overview of the available thermochemical data for **1-fluorooctane**. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document includes tabulated quantitative data, detailed experimental methodologies for key thermochemical parameters, and a workflow diagram illustrating the determination of these properties.

## Core Thermochemical Data

The thermochemical properties of **1-fluorooctane** are crucial for understanding its behavior in chemical reactions and for process design. The following tables summarize the key quantitative data available.

Table 1: Enthalpic and Entropic Properties of **1-Fluorooctane**

Property	Symbol	Value	Units	Source/Method
Standard Liquid Enthalpy of Combustion	$\Delta_c H^\circ_{\text{liquid}}$	-5318.00	kJ/mol	--INVALID-LINK--[1]
Standard Liquid Enthalpy of Formation	$\Delta_f H^\circ_{\text{liquid}}$	-438.47	kJ/mol	Calculated
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	40.43	kJ/mol	--INVALID-LINK-- at 415.5 K[1]
Ideal Gas Heat Capacity (estimated)	$C_{p,\text{gas}}$	200-220	J/mol·K	Benson Group Additivity (estimated)
Standard Entropy (estimated)	$S^\circ_{\text{gas}}$	450-470	J/mol·K	Benson Group Additivity (estimated)

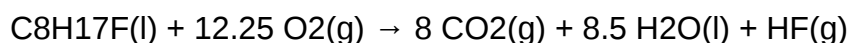
Note: The standard liquid enthalpy of formation was calculated based on the experimental standard liquid enthalpy of combustion. The ideal gas heat capacity and standard entropy are estimates based on the Benson group additivity method, as experimental data is not readily available. The accuracy of these estimated values is dependent on the group values used.

Table 2: Physical Properties of **1-Fluorooctane**

Property	Value	Units	Source
Molecular Formula	C8H17F	-	--INVALID-LINK--[1]
Molecular Weight	132.22	g/mol	--INVALID-LINK--[1]
Normal Boiling Point	142-146	°C	Sigma-Aldrich[2]
Density	0.814	g/mL at 25°C	Sigma-Aldrich[2]

## Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation of liquid **1-fluorooctane** ( $\Delta_f H^\circ_{\text{liquid}}$ ) was calculated from the standard enthalpy of combustion ( $\Delta_c H^\circ_{\text{liquid}}$ ) using the following combustion reaction:



The calculation is based on Hess's Law:

$$\Delta_c H^\circ = \sum \Delta_f H^\circ(\text{products}) - \sum \Delta_f H^\circ(\text{reactants})$$

Given:

- $\Delta_c H^\circ_{\text{liquid}}(\text{C}_8\text{H}_{17}\text{F}) = -5318.00 \text{ kJ/mol}$ [\[1\]](#)
- $\Delta_f H^\circ(\text{CO}_2, \text{g}) = -393.51 \text{ kJ/mol}$
- $\Delta_f H^\circ(\text{H}_2\text{O}, \text{l}) = -285.83 \text{ kJ/mol}$ [\[1\]](#)
- $\Delta_f H^\circ(\text{HF}, \text{g}) = -273.3 \text{ kJ/mol}$

Calculation:  $-5318.00 = [8 * (-393.51) + 8.5 * (-285.83) + 1 * (-273.3)] - [\Delta_f H^\circ(\text{C}_8\text{H}_{17}\text{F}, \text{l}) + 12.25 * 0]$   
 $-5318.00 = [-3148.08 - 2429.555 - 273.3] - \Delta_f H^\circ(\text{C}_8\text{H}_{17}\text{F}, \text{l})$   
 $-5318.00 = -5850.935 - \Delta_f H^\circ(\text{C}_8\text{H}_{17}\text{F}, \text{l})$   
 $\Delta_f H^\circ(\text{C}_8\text{H}_{17}\text{F}, \text{l}) = -5850.935 + 5318.00$   
 $\Delta_f H^\circ(\text{C}_8\text{H}_{17}\text{F}, \text{l}) = -432.94 \text{ kJ/mol}$

## Experimental Protocols

Detailed experimental protocols from the original historical sources for **1-fluorooctane** are not readily available. Therefore, generalized modern procedures for the determination of the key thermochemical data are provided below.

## Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of liquid **1-fluorooctane** can be determined using a rotating-bomb calorimeter, which is particularly suited for halogen-containing compounds.

Objective: To measure the heat released during the complete combustion of a known mass of **1-fluorooctane**.

Apparatus:

- Rotating bomb calorimeter
- Platinum-lined bomb
- Platinum crucible
- Oxygen source
- Benzoic acid (for calibration)
- Digital thermometer with high resolution
- Ignition system

Procedure:

- Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid.
- Sample Preparation: A precise mass of **1-fluorooctane** is sealed in a quartz ampoule or a polyester bag to prevent volatilization and reaction with atmospheric moisture. The sample container is placed in the platinum crucible.
- Bomb Assembly: A small amount of distilled water is added to the bomb to dissolve the combustion products (HF). The crucible with the sample is placed inside the bomb, and an ignition wire is connected.
- Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimetry: The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

- **Ignition and Measurement:** The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool. The bomb is rotated during the experiment to ensure complete dissolution of the gaseous products.
- **Analysis of Products:** After the experiment, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to quantify the amounts of any side products, such as nitric acid (from residual nitrogen).
- **Calculation:** The heat of combustion is calculated from the temperature rise, the energy equivalent of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of solution of the products.

## Determination of Enthalpy of Vaporization using Ebulliometry

The enthalpy of vaporization can be determined by measuring the boiling point of the liquid at different external pressures.

**Objective:** To determine the relationship between the vapor pressure and temperature of **1-fluorooctane** to calculate its enthalpy of vaporization.

**Apparatus:**

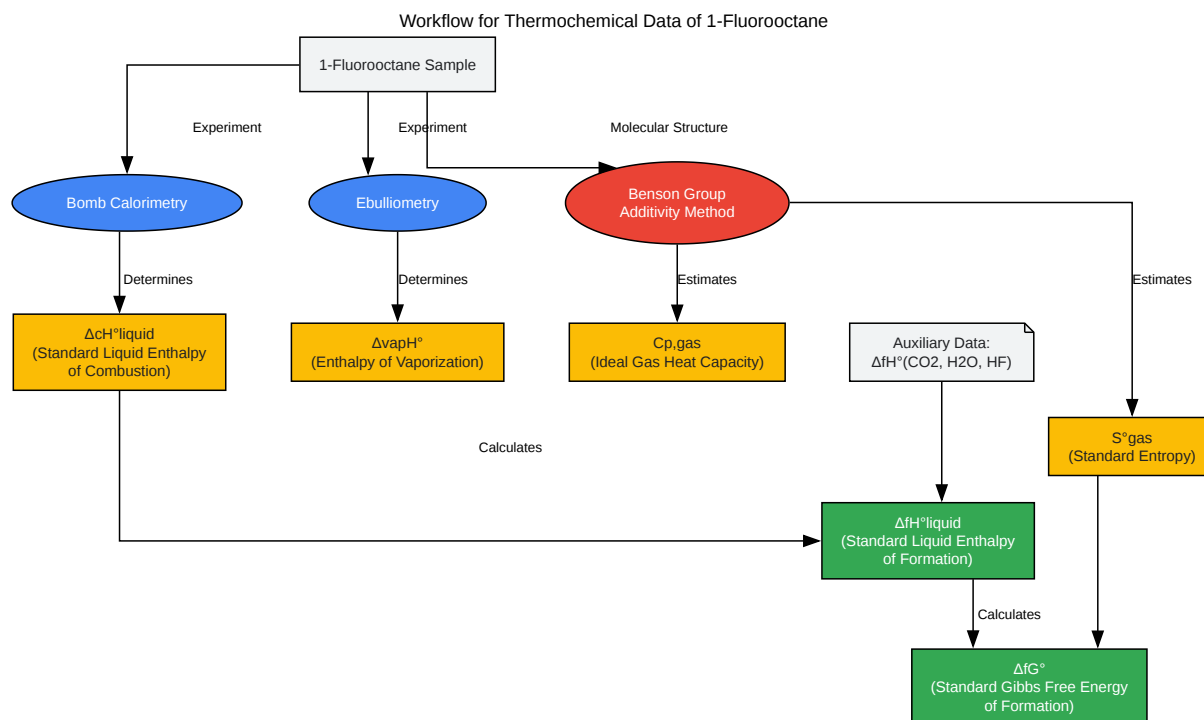
- Ebulliometer
- Heating mantle
- Pressure regulation system (vacuum pump, manostat)
- High-precision thermometer
- Manometer

**Procedure:**

- **Sample Charging:** A pure sample of **1-fluorooctane** is introduced into the boiling flask of the ebulliometer.
- **Pressure Setting:** The system is connected to a pressure regulation system, and the desired pressure is set and maintained.
- **Heating and Equilibrium:** The liquid is heated to its boiling point under the set pressure. The system is allowed to reach a steady state where the temperature of the boiling liquid and the condensing vapor are constant.
- **Data Recording:** The boiling temperature and the corresponding pressure are accurately recorded.
- **Varying Pressure:** The pressure is systematically varied, and the boiling point is measured at each new pressure. A range of pressures both above and below atmospheric pressure should be investigated.
- **Data Analysis:** The Clausius-Clapeyron equation is used to determine the enthalpy of vaporization. A plot of the natural logarithm of the vapor pressure ( $\ln P$ ) versus the reciprocal of the absolute temperature ( $1/T$ ) is generated. The slope of this line is equal to  $-\Delta H_{\text{vap}}/R$ , where  $R$  is the ideal gas constant. From the slope, the enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) can be calculated.

## Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination and theoretical calculation of the key thermochemical properties of **1-fluorooctane**.



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Caption: Workflow for determining thermochemical data.

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## References

- 1. Table 3 from Group additivity values for enthalpies of formation (298 K), entropies (298 K), and molar heat capacities (300 K < T < 1500 K) of gaseous fluorocarbons | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical Profile of 1-Fluorooctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1361355#thermochemical-data-for-1-fluorooctane>]

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